molecular formula C7H5N3O3 B1422056 6-Nitrobenzo[d]isoxazol-3-amine CAS No. 89793-83-9

6-Nitrobenzo[d]isoxazol-3-amine

Cat. No.: B1422056
CAS No.: 89793-83-9
M. Wt: 179.13 g/mol
InChI Key: LOKHBIVWILMMIW-UHFFFAOYSA-N
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Mechanism of Action

While specific studies on the mechanism of action of 6-Nitrobenzo[d]isoxazol-3-amine are not available, isoxazoles derivatives have been tested for their in-vitro acetylcholinesterase (AChE) activity . The molecular docking showed the interaction of the compounds with the active site .

Future Directions

Isoxazoles, including 6-Nitrobenzo[d]isoxazol-3-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They have been the subject of research in medicinal chemistry over the past decades . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

Chemical Reactions Analysis

6-Nitrobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Nitrobenzo[d]isoxazol-3-amine can be compared with other isoxazole derivatives, such as:

Properties

IUPAC Name

6-nitro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-5-2-1-4(10(11)12)3-6(5)13-9-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKHBIVWILMMIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680537
Record name 6-Nitro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-83-9
Record name 6-Nitro-1,2-benzisoxazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89793-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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